4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole 4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 2197054-81-0
VCID: VC6797946
InChI: InChI=1S/C7H10ClIN2O/c1-3-12-5(2)11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3
SMILES: CCOC(C)N1C=C(C(=N1)I)Cl
Molecular Formula: C7H10ClIN2O
Molecular Weight: 300.52

4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole

CAS No.: 2197054-81-0

VCID: VC6797946

Molecular Formula: C7H10ClIN2O

Molecular Weight: 300.52

* For research use only. Not for human or veterinary use.

4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole - 2197054-81-0

Description

4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole is a complex organic compound belonging to the pyrazole family, which is a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. This specific compound includes a chlorine atom at the 4-position, an ethoxyethyl group at the 1-position, and an iodine atom at the 3-position of the pyrazole ring. The molecular formula for this compound is C₇H₁₀ClIN₂O, with a molecular weight of 300.525 g/mol .

Applications and Research Findings

While specific applications of 4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole are not widely reported, pyrazole derivatives are known for their potential in pharmaceuticals and materials science. The presence of halogen atoms like chlorine and iodine can enhance reactivity and biological activity, making them valuable intermediates in drug design and synthesis.

Safety and Handling

Handling 4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole requires caution due to its potential toxicity. It is classified with hazard statements including acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/eye irritation, and respiratory tract irritation . Proper protective equipment and safety protocols should be followed when handling this compound.

CAS No. 2197054-81-0
Product Name 4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole
Molecular Formula C7H10ClIN2O
Molecular Weight 300.52
IUPAC Name 4-chloro-1-(1-ethoxyethyl)-3-iodopyrazole
Standard InChI InChI=1S/C7H10ClIN2O/c1-3-12-5(2)11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3
Standard InChIKey LTRMYQAWPUZQIJ-UHFFFAOYSA-N
SMILES CCOC(C)N1C=C(C(=N1)I)Cl
Solubility not available
PubChem Compound 137950450
Last Modified Aug 18 2023

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